molecular formula C20H28O4 B151238 Prostaglandin B3 CAS No. 36614-32-1

Prostaglandin B3

Numéro de catalogue: B151238
Numéro CAS: 36614-32-1
Poids moléculaire: 332.4 g/mol
Clé InChI: DQRGQQAJYRBDRP-UNBCGXALSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, systematically named (Z)-7-((1R,2S)-2-((S,1E,5Z)-3-hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-enyl)hept-5-enoic acid (CAS: 36614-31-0), is a prostanoid belonging to the prostaglandin family . It features:

  • A cyclopentenone ring with a 5-oxo group.
  • A hydroxylated octa-1,5-dienyl side chain at position 2 of the cyclopentane ring.
  • A hept-5-enoic acid chain at position 5.

Prostaglandins are lipid mediators derived from arachidonic acid, playing critical roles in inflammation, vascular tone, and platelet aggregation . However, the biological role of this specific compound remains less characterized compared to well-studied prostaglandins like PGD2 or PGE2.

Propriétés

Numéro CAS

36614-32-1

Formule moléculaire

C20H28O4

Poids moléculaire

332.4 g/mol

Nom IUPAC

(Z)-7-[2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1

Clé InChI

DQRGQQAJYRBDRP-UNBCGXALSA-N

SMILES isomérique

CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O

SMILES canonique

CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O

Synonymes

PGB3

Origine du produit

United States

Méthodes De Préparation

Cyclopentenone Core Formation

The 5-oxocyclopenten-1-yl moiety is typically constructed via Nazarov cyclization or intramolecular aldol condensation . For example, a γ-keto ester precursor undergoes acid-catalyzed cyclization to yield the cyclopentenone ring. Stereochemical control at the C2 and C3 positions is achieved using chiral auxiliaries or asymmetric catalysis. The hydroxyl group at C3 is introduced via Sharpless dihydroxylation of a pre-installed diene, followed by selective oxidation.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Stereochemical Outcome
CyclizationBF₃·OEt₂, CH₂Cl₂, −20°C65trans-configured
DihydroxylationAD-mix-β, t-BuOH/H₂O78(3S) configuration
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂82Ketone formation

Side-Chain Elaboration

The octa-1,5-dienyl side chain at C2 is installed via Stille coupling or Grignard addition . A vinyl stannane reagent reacts with a bromocyclopentenone intermediate under palladium catalysis to form the C–C bond. The (3S)-hydroxy group is introduced through enzymatic resolution using lipases (e.g., Candida antarctica), which selectively hydrolyze the undesired enantiomer.

Hept-5-enoic Acid Assembly

The hept-5-enoic acid fragment is synthesized via Wittig olefination . A phosphonium ylide derived from 5-bromopentanoic acid reacts with an aldehyde precursor to form the trans-alkene. Carboxylic acid protection (e.g., methyl ester) is necessary during coupling steps.

Biotechnological Approaches

Microbial Oxidation

Saccharomyces cerevisiae engineered with cytochrome P450 enzymes hydroxylates arachidonic acid derivatives at the C3 position with >90% enantiomeric excess. Fermentation at 30°C for 72 hours yields 120 mg/L of the intermediate, which is subsequently oxidized to the ketone using recombinant alcohol dehydrogenases.

Enzymatic Asymmetric Synthesis

Lipoxygenase from Pseudomonas aeruginosa catalyzes the peroxidation of octa-1,5-diene to (3S)-3-hydroperoxyocta-1,5-diene, which is reduced to the alcohol using glutathione peroxidase. This method avoids racemization and achieves 98% stereopurity.

Natural Extraction from Sarcophyton crassocaule

The compound occurs naturally in the soft coral Sarcophyton crassocaule. Extraction involves:

  • Solvent Extraction : Dried coral (100 g) is macerated in MeOH/CH₂Cl₂ (1:1) at 25°C for 24 hours.

  • Chromatography : The crude extract is fractionated via silica gel CC (hexane/EtOAc gradient) and HPLC (C18 column, MeOH/H₂O).

  • Characterization : NMR (¹H, ¹³C) and HRMS confirm the structure. Yield: 0.002% (w/w).

Challenges and Optimization

  • Stereochemical Complexity : The four stereocenters require multistep protection/deprotection strategies.

  • Low Yields in Natural Extraction : Scalability is limited due to the compound’s trace abundance.

  • Oxidative Sensitivity : The cyclopentenone core is prone to Michael additions; inert atmospheres are critical during synthesis .

Analyse Des Réactions Chimiques

Types de réactions : La prostaglandine B3 subit diverses réactions chimiques, notamment :

    Oxydation : La prostaglandine B3 peut être oxydée pour former différents dérivés oxo.

    Réduction : Elle peut être réduite pour former des dérivés hydroxy.

    Substitution : La prostaglandine B3 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

    Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxy et oxo, qui peuvent avoir différentes activités et propriétés biologiques.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of cannabinoid research. It is closely related to cannabigerol (CBG), a non-psychoactive cannabinoid known for various health benefits.

Therapeutic Benefits

  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects similar to those observed in CBG. For instance, studies have shown that CBG can reduce inflammation in liver diseases like Non-Alcoholic Steatohepatitis (NASH) by modulating cytokine production and reducing hepatic fibrosis .
  • Antibacterial Activity : The compound has demonstrated antibacterial properties against Staphylococcus aureus, suggesting its potential use in preventing infections, particularly in surgical settings .

Potential Applications in Nutraceuticals

Given its appetite-stimulating properties observed in animal studies, the compound could be explored for use in nutraceutical formulations aimed at treating cachexia or appetite loss associated with chronic diseases .

Case Study 1: Anti-inflammatory Effects

A preclinical study involving mice with diet-induced NASH demonstrated that low doses of the compound significantly reduced hepatic inflammation and fibrosis. However, higher doses were associated with increased liver damage, highlighting the importance of dosage in therapeutic applications .

Case Study 2: Antibacterial Efficacy

In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus biofilms. This property could be critical for developing new antibacterial agents or coatings for surgical implants to prevent postoperative infections .

Table 1: Comparison of Therapeutic Properties

PropertyCompoundCannabigerol (CBG)
Anti-inflammatoryYesYes
AntibacterialYesYes
Appetite StimulationPotentiallyYes
Mechanism of ActionCB1/CB2 interactionCB1/CB2 interaction
Dose-dependent effectsYesYes

Table 2: Summary of Case Studies

Case StudyFindingsImplications
Anti-inflammatory EffectsReduced hepatic fibrosis at low dosesPotential treatment for NASH
Antibacterial EfficacyInhibition of Staphylococcus aureus biofilmsDevelopment of new antibacterial therapies

Mécanisme D'action

Prostaglandin B3 exerts its effects primarily through its interaction with specific receptors, such as PPARγ. Although it has a lower affinity for PPARγ compared to other prostaglandins, it still influences various signaling pathways involved in inflammation, metabolism, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Prostaglandin D2 (PGD2)

  • Structure: (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid .
  • Key Differences :
    • The octenyl side chain in PGD2 has one double bond (oct-1-enyl) compared to the two double bonds (octa-1,5-dienyl) in the target compound.
    • PGD2 is the most abundant prostaglandin in the brain and is elevated in pathological conditions like Alzheimer’s disease .
  • Biological Role : Regulates sleep, allergic responses, and neuronal inflammation .

Prostaglandin D3 (PGD3)

  • Structure: (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dien-1-yl]-3-oxocyclopentyl]hept-5-enoic acid .
  • Key Similarities : Shares the octa-1,5-dienyl side chain with the target compound.
  • Biological Role : Inhibits platelet aggregation and is implicated in anti-thrombotic pathways .

Prostaglandin F2α (Dinoprost)

  • Structure: (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-enyl]cyclopentyl}hept-5-enoic acid .
  • Key Differences : Contains two hydroxyl groups on the cyclopentane ring (positions 3 and 5) instead of a 5-oxo group.
  • Biological Role : Induces uterine contractions and regulates renal blood flow .

Prostaglandin B3 (PGB3)

  • Structure : 9-Oxo-15S-hydroxy-prosta-5Z,8(12),13E,17Z-tetraen-1-oic acid (CAS: 36614-32-1) .
  • Key Differences : Contains a tetraene structure (four double bonds) compared to the diene in the target compound.
  • Biological Role : Less studied; may act as a metabolite of other prostaglandins.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Biological Role
Target Compound 36614-31-0 C20H28O4 332.43 g/mol 5-oxo, octa-1,5-dienyl side chain Under investigation
Prostaglandin D2 (PGD2) 41598-07-6 C20H32O5 352.47 g/mol 5-oxo, oct-1-enyl side chain Neuroinflammation, sleep regulation
Prostaglandin D3 (PGD3) 71902-47-1 C20H30O5 350.45 g/mol 5-oxo, octa-1,5-dienyl side chain Platelet aggregation inhibition
Prostaglandin F2α (Dinoprost) 551-11-1 C20H34O5 354.48 g/mol 3,5-dihydroxy, oct-1-enyl side chain Uterine contraction, renal regulation
This compound (PGB3) 36614-32-1 C20H28O4 332.43 g/mol 9-oxo, tetraene backbone Metabolic intermediate

Key Research Findings

The 5-oxo group in the target compound and PGD2/PGD3 is critical for binding to DP1/DP2 receptors, which mediate anti-inflammatory responses .

Synthetic Pathways :

  • Like other prostaglandins, the target compound is likely synthesized via cyclooxygenase (COX)-mediated oxidation of arachidonic acid, followed by isomer-specific synthases (e.g., PGD synthase) .

Nomenclature Discrepancies: The compound is variably classified as Prostaglandin A3 or B3 in different sources, highlighting the need for standardized nomenclature .

Activité Biologique

7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid, a compound with significant structural complexity, is a derivative of cannabigerol (CBG). This compound has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and antioxidant effects. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure

The molecular formula of 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid is C20H30O5. Its structure includes a cyclopentene moiety and a hydroxylated octadiene side chain, which are critical for its biological interactions.

Anti-inflammatory Effects

Research indicates that compounds similar to 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid exhibit significant anti-inflammatory properties. For instance, CBG has been shown to reduce inflammation in various models, such as in BV2 microglial cells stimulated with lipopolysaccharides (LPS) and in experimental colitis models. The reduction in myeloperoxidase activity and cytokine levels (IL-1β, IL-10) demonstrates the compound's potential in modulating inflammatory responses .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies have shown that it can inhibit oxidative stress markers in macrophages and intestinal epithelial cells. Specifically, CBG reduces nitric oxide production and increases superoxide dismutase (SOD) activity, which contributes to cellular defense against oxidative damage .

The mechanisms through which 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid exerts its effects include:

  • Interaction with Cannabinoid Receptors : The compound may act on cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation.
  • Modulation of TRP Channels : It has been suggested that similar compounds can interact with transient receptor potential (TRP) channels, which are involved in pain and temperature sensation .
  • Regulation of Nitric Oxide Synthase : Inhibition of inducible nitric oxide synthase (iNOS) expression is a key mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

A notable study investigated the pharmacokinetics of CBG derivatives after administration in animal models. The study revealed that these compounds are rapidly metabolized by cytochrome P450 enzymes, leading to the formation of bioactive metabolites that retain anti-inflammatory properties .

Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryReduces myeloperoxidase activity; modulates cytokine levels
AntioxidantInhibits oxidative stress; increases SOD activity
Pain modulationInteracts with TRP channels

Q & A

Basic: What are the key synthetic strategies for synthesizing 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid?

The synthesis of this compound involves multi-step organic reactions, focusing on stereochemical control and functional group compatibility. A common approach includes:

  • Cyclopentenone core formation : Utilizing propargylation or homopropargyl alcohol intermediates to construct the 5-oxocyclopentenyl moiety, as demonstrated in similar prostaglandin analogs .
  • Stereoselective hydroxylation : Enzymatic or chemical methods (e.g., Sharpless asymmetric dihydroxylation) to establish the (3S)-3-hydroxyocta-1,5-dienyl side chain .
  • Carboxylic acid functionalization : Protection-deprotection strategies (e.g., ethyl ester intermediates) to avoid side reactions during coupling steps .
    Key challenge : Managing regioselectivity in the diene system during cyclization.

Basic: How can researchers validate the stereochemical configuration of the compound?

Validation requires a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolves absolute configuration, as applied to structurally related cyclopentane derivatives .
  • NMR spectroscopy : NOESY/ROESY experiments to confirm spatial proximity of protons in the (3S)-hydroxy group and diene system .
  • Circular dichroism (CD) : Correlates optical activity with stereochemical assignments for chiral centers .

Advanced: What computational methods are recommended for optimizing reaction pathways in the synthesis of this compound?

Advanced strategies integrate quantum chemistry and machine learning:

  • Reaction path search : Quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways .
  • Data-driven optimization : Use factorial design (e.g., full factorial or response surface methodology) to reduce experimental trials while testing variables like temperature, catalyst loading, and solvent polarity .
  • Feedback loops : Experimental data (e.g., yields, enantiomeric excess) are fed back into computational models to refine predictions .

Advanced: How can researchers address discrepancies in bioactivity data across different experimental models?

Contradictions often arise from model-specific variables. Mitigation strategies include:

  • Standardized assays : Use in vitro cell lines (e.g., COX-1/COX-2 inhibition assays) to isolate compound effects from systemic variables .
  • Dose-response normalization : Compare EC₅₀ values across studies using standardized units (e.g., µM) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA or mixed-effects models) to reconcile variability in animal models .

Advanced: What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

Degradation profiling requires high-resolution methods:

  • LC-HRMS/MS : Identifies hydrolyzed or oxidized metabolites via fragmentation patterns .
  • Stability studies : Monitor pH-dependent degradation (e.g., simulated gastric fluid) using kinetic modeling .
  • Isotopic labeling : Track ¹³C-labeled analogs to distinguish endogenous metabolites from degradation artifacts .

Advanced: How can the compound’s interaction with lipid membranes be studied to inform pharmacological activity?

Methodologies include:

  • Molecular dynamics (MD) simulations : Model insertion depth and orientation in lipid bilayers .
  • Surface plasmon resonance (SPR) : Quantify binding affinity to membrane receptors (e.g., prostaglandin receptors) .
  • Fluorescence anisotropy : Measure changes in membrane fluidity upon compound incorporation .

Advanced: What strategies are effective for resolving low yields in large-scale synthesis?

Scale-up challenges demand process engineering:

  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps .
  • Membrane separation : Purify intermediates via nanofiltration to remove byproducts .
  • Design of experiments (DoE) : Optimize parameters (e.g., catalyst type, residence time) using fractional factorial designs .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidance:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin B3
Reactant of Route 2
Prostaglandin B3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.